molecular formula C16H9N3O2S B2819023 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile CAS No. 131468-74-1

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B2819023
CAS No.: 131468-74-1
M. Wt: 307.33
InChI Key: TULRHJPZXFYARJ-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9N3O2S and its molecular weight is 307.33. The purity is usually 95%.
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Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O2SC_{16}H_13N_3O_2S with a molecular weight of 307.36 g/mol. The compound's structure includes a benzothiazole ring and a nitrophenyl group, which are both significant in conferring biological activity.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

  • Benzothiazole Moiety : Known for its ability to inhibit various enzymes by binding to their active sites, thereby disrupting their function.
  • Nitrophenyl Group : This group can participate in redox reactions, which affect cellular processes and contribute to the compound's overall biological efficacy.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Benzothiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
(2E)-2-(1,3-benzothiazol-2-yl)...Staphylococcus aureus15
(Similar Compound A)Escherichia coli18
(Similar Compound B)Pseudomonas aeruginosa20

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor properties. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects
In a study by Mortimer et al. (2006), benzothiazole derivatives were tested against human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for development as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness
(2E)-2-(1,3-benzothiazol-2-yl)...LPS-induced inflammationSignificant reduction
(Similar Compound C)Carrageenan-induced edemaModerate reduction

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULRHJPZXFYARJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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